molecular formula C24H42O4 B072919 Di(2-ethylhexyl) tetrahydrophthalate CAS No. 1330-92-3

Di(2-ethylhexyl) tetrahydrophthalate

Cat. No. B072919
CAS RN: 1330-92-3
M. Wt: 394.6 g/mol
InChI Key: ZVPBHZIVOWGPMT-UHFFFAOYSA-N
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Description

Di(2-ethylhexyl) tetrahydrophthalate (DEHTP) is a plasticizer that is commonly used in various industrial applications, including the production of vinyl flooring, wire and cable insulation, and medical devices. DEHTP is a colorless liquid that is insoluble in water and has a slightly sweet odor. Despite its widespread use, concerns have been raised regarding the potential health risks associated with exposure to DEHTP.

Mechanism Of Action

Di(2-ethylhexyl) tetrahydrophthalate acts as an endocrine disruptor by binding to and activating the estrogen receptor, which can lead to changes in gene expression and hormone signaling pathways. Di(2-ethylhexyl) tetrahydrophthalate can also interfere with the thyroid hormone system by inhibiting the uptake and metabolism of thyroid hormones. These effects can lead to developmental and reproductive abnormalities, as well as metabolic disorders.

Biochemical And Physiological Effects

Di(2-ethylhexyl) tetrahydrophthalate exposure has been associated with a range of adverse health effects, including developmental and reproductive abnormalities, metabolic disorders, and cancer. In vitro and in vivo studies have shown that Di(2-ethylhexyl) tetrahydrophthalate can alter gene expression and hormone signaling pathways, leading to changes in cellular function and metabolism. Additionally, Di(2-ethylhexyl) tetrahydrophthalate exposure has been shown to affect the immune system, with studies showing alterations in cytokine production and immune cell function.

Advantages And Limitations For Lab Experiments

Di(2-ethylhexyl) tetrahydrophthalate is commonly used as a plasticizer in laboratory experiments due to its low volatility and high solubility in organic solvents. However, its potential endocrine disrupting properties can complicate experimental design and interpretation. Additionally, the use of Di(2-ethylhexyl) tetrahydrophthalate in laboratory experiments may not accurately reflect real-world exposure scenarios, as the concentration and duration of exposure may differ.

Future Directions

Future research on Di(2-ethylhexyl) tetrahydrophthalate should focus on the potential health effects associated with exposure, particularly in vulnerable populations such as pregnant women and children. Additionally, studies should investigate the mechanisms by which Di(2-ethylhexyl) tetrahydrophthalate exerts its endocrine disrupting effects, as well as potential strategies for mitigating its adverse health effects. Finally, research should focus on identifying safer alternatives to Di(2-ethylhexyl) tetrahydrophthalate for use in industrial applications.

Synthesis Methods

Di(2-ethylhexyl) tetrahydrophthalate is synthesized through the reaction of phthalic anhydride with 2-ethylhexanol in the presence of a catalyst. The reaction produces a mixture of isomers, with the primary isomer being the cis-configuration. The reaction is typically carried out under reflux conditions, with the temperature and time of the reaction affecting the yield and purity of the product.

Scientific Research Applications

Di(2-ethylhexyl) tetrahydrophthalate has been extensively studied for its potential health effects, with research focusing on its endocrine disrupting properties. In vitro and in vivo studies have shown that Di(2-ethylhexyl) tetrahydrophthalate can bind to and activate the estrogen receptor, leading to alterations in gene expression and hormone signaling pathways. Additionally, Di(2-ethylhexyl) tetrahydrophthalate has been shown to interfere with the thyroid hormone system, which is critical for proper growth and development.

properties

CAS RN

1330-92-3

Product Name

Di(2-ethylhexyl) tetrahydrophthalate

Molecular Formula

C24H42O4

Molecular Weight

394.6 g/mol

IUPAC Name

bis(2-ethylhexyl) cyclohexene-1,2-dicarboxylate

InChI

InChI=1S/C24H42O4/c1-5-9-13-19(7-3)17-27-23(25)21-15-11-12-16-22(21)24(26)28-18-20(8-4)14-10-6-2/h19-20H,5-18H2,1-4H3

InChI Key

ZVPBHZIVOWGPMT-UHFFFAOYSA-N

SMILES

CCCCC(CC)COC(=O)C1=C(CCCC1)C(=O)OCC(CC)CCCC

Canonical SMILES

CCCCC(CC)COC(=O)C1=C(CCCC1)C(=O)OCC(CC)CCCC

synonyms

DI-(2-ETHYLHEXYL)TETREHYDROPHTHALATE

Origin of Product

United States

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